molecular formula C8H6BrFO B13891719 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Cat. No.: B13891719
M. Wt: 217.03 g/mol
InChI Key: JJFZTDQXXQCJEG-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a chemical compound that belongs to the class of isobenzofurans It is characterized by the presence of bromine and fluorine atoms attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran typically involves the bromination and fluorination of isobenzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzofuran ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern on the benzofuran ring. The presence of both bromine and fluorine atoms imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

5-bromo-6-fluoro-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C8H6BrFO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4H2

InChI Key

JJFZTDQXXQCJEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CO1)Br)F

Origin of Product

United States

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